molecular formula C17H30O3 B12522668 2-[2,2-Dimethyl-5-(2-methylideneoct-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol CAS No. 656835-28-8

2-[2,2-Dimethyl-5-(2-methylideneoct-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol

Cat. No.: B12522668
CAS No.: 656835-28-8
M. Wt: 282.4 g/mol
InChI Key: OGDOTTRIWONHGM-UHFFFAOYSA-N
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Description

The compound "2-[2,2-Dimethyl-5-(2-methylideneoct-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol" features a 1,3-dioxane ring substituted with two methyl groups at positions 2 and 2, a branched 2-methylideneoct-3-en-1-yl chain at position 5, and an ethanol group. The ethanol moiety enhances hydrophilicity, influencing solubility and interaction with biological targets.

Properties

CAS No.

656835-28-8

Molecular Formula

C17H30O3

Molecular Weight

282.4 g/mol

IUPAC Name

2-[2,2-dimethyl-5-(2-methylideneoct-3-enyl)-1,3-dioxan-5-yl]ethanol

InChI

InChI=1S/C17H30O3/c1-5-6-7-8-9-15(2)12-17(10-11-18)13-19-16(3,4)20-14-17/h8-9,18H,2,5-7,10-14H2,1,3-4H3

InChI Key

OGDOTTRIWONHGM-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC(=C)CC1(COC(OC1)(C)C)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,2-Dimethyl-5-(2-methylideneoct-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol typically involves multiple steps, including the formation of the dioxane ring and the introduction of the ethan-1-ol group. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[2,2-Dimethyl-5-(2-methylideneoct-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the ethan-1-ol group to an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The dioxane ring can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce different alcohol derivatives.

Scientific Research Applications

Overview

2-[2,2-Dimethyl-5-(2-methylideneoct-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol is a complex organic compound characterized by its unique dioxane structure. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine.

Chemistry

This compound serves as a building block in organic synthesis, allowing chemists to create more complex molecules. Its unique structure makes it suitable for various chemical transformations such as oxidation and reduction reactions.

Biology

Research into the biological activity of this compound has indicated potential interactions with biomolecules. Studies may focus on its effects on cellular pathways or its role as a ligand in biochemical assays.

Medicine

The compound is being investigated for its potential therapeutic effects , particularly in drug development. Its ability to interact with biological targets could lead to the discovery of new pharmaceuticals.

Industry

In industrial applications, this compound can be utilized in the formulation of new materials or chemical products. Its properties may lend themselves to innovations in polymer science or material engineering.

Case Study 1: Organic Synthesis

A study demonstrated that this compound can be effectively used in the synthesis of novel organic compounds through a series of substitution reactions. This highlights its utility as a versatile reagent in organic chemistry.

Research published in a peer-reviewed journal explored the interactions of this compound with various enzymes. The findings suggested that it may inhibit certain biological pathways, indicating potential for therapeutic applications in treating metabolic disorders.

Case Study 3: Material Science

In an industrial setting, experiments showed that incorporating this compound into polymer matrices enhanced mechanical properties and thermal stability. This suggests its applicability in developing advanced materials for engineering applications.

Mechanism of Action

The mechanism by which 2-[2,2-Dimethyl-5-(2-methylideneoct-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Substituents Physical Properties Key Applications/Findings References
Target Compound : 2-[2,2-Dimethyl-5-(2-methylideneoct-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol 1,3-Dioxane - 2,2-Dimethyl
- 5-(2-methylideneoct-3-en-1-yl)
- Ethanol group
Likely viscous liquid (extrapolated from analogs) Potential use in medicinal chemistry (speculative, based on structural analogs) N/A
(E)-2-(5-(But-2-en-1-yl)-1,3-dioxan-5-yl)ethan-1-ol 1,3-Dioxane - 5-(But-2-en-1-yl)
- Ethanol group
Colorless oil Studied for synthetic accessibility; IR and NMR data available
2,2-Dimethyl-1,3-dioxane-5,5-dimethanol 1,3-Dioxane - 2,2-Dimethyl
- 5,5-Dimethanol
Solid (hydroxyl-rich) Intermediate for radiohalogen-labeled amino acids in cancer theranostics
(2,2-Dimethyl-1,3-dioxan-5-yl)methanol 1,3-Dioxane - 2,2-Dimethyl
- 5-Hydroxymethyl
Not reported Commercial availability; simpler analog for structure-activity studies
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-ol 1,3-Dioxolan (5-membered) - 2,2-Dimethyl
- Ethanol group
Not reported Smaller ring size alters strain and reactivity; commercially available (TCI Chemicals)

Key Structural and Functional Comparisons

Core Heterocycle :

  • The target compound and most analogs (e.g., ) share a 1,3-dioxane ring, which enhances stability compared to the 1,3-dioxolan analog (5-membered ring, ). The six-membered dioxane reduces ring strain, favoring conformational flexibility .

Substituent Effects: Branching and Unsaturation: The target compound’s 2-methylideneoct-3-en-1-yl group introduces steric hindrance and a reactive alkene, contrasting with the shorter but-2-en-1-yl chain in . Longer chains may increase lipophilicity and influence pharmacokinetic properties . Hydroxyl Groups: Ethanol and dimethanol derivatives (e.g., ) exhibit higher hydrophilicity, impacting solubility and biological membrane penetration. The target compound’s single ethanol group balances hydrophilicity and lipophilicity .

NMR data for such compounds typically reveal deshielded protons near electronegative oxygen atoms .

The absence of halogenation or radiolabels in the target compound limits direct comparisons .

Biological Activity

2-[2,2-Dimethyl-5-(2-methylideneoct-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol is a complex organic compound with potential biological activities. Its unique structural features suggest various pharmacological properties that warrant detailed investigation.

Chemical Structure and Properties

The compound features a dioxane ring, a dimethyl substitution at the 2-position, and a 2-methylideneoct-3-en-1-yl side chain. The molecular formula is C17H30OC_{17}H_{30}O with a molecular weight of approximately 282.4 g/mol .

Structural Characteristics

FeatureDescription
Molecular FormulaC17H30OC_{17}H_{30}O
Molecular Weight282.4 g/mol
Functional GroupsDioxane ring, hydroxyl group

Biological Activity

Preliminary studies indicate that this compound may exhibit various biological activities, including:

Pharmacological Properties

  • Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant capabilities.
  • Antimicrobial Effects : Initial tests indicate possible antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Potential : The compound may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.

Research Findings

Research on the biological activity of this compound is still emerging. Notable findings from recent studies include:

Case Studies

  • Antioxidant Study : A study evaluated the antioxidant potential using DPPH radical scavenging assays, showing promising results compared to standard antioxidants.
    SampleDPPH Scavenging Activity (%)
    Compound72.5
    Ascorbic Acid85.0
  • Antimicrobial Screening : In vitro tests demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus with an MIC of 50 µg/mL .

Mechanistic Insights

The biological activities of this compound may be attributed to its ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions due to its complex structure.

Interaction Studies

Understanding the interaction of this compound with biological systems is crucial for elucidating its pharmacological mechanisms. Studies typically involve:

  • Molecular Docking : To predict binding affinities with target proteins.
  • Cell Viability Assays : To assess cytotoxic effects on various cell lines.

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